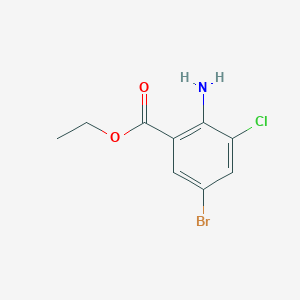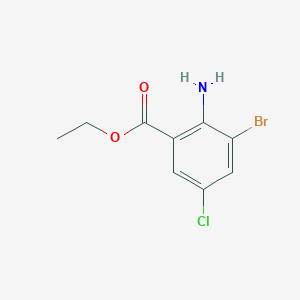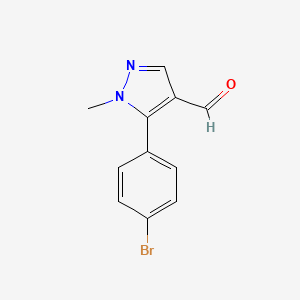
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Descripción general
Descripción
The compound “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” are not available, pyrazole derivatives are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The exact structure of “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde” would require further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde”, it’s difficult to provide an accurate analysis.Aplicaciones Científicas De Investigación
Synthesis and Molecular Structures
This compound serves as a precursor for the synthesis of reduced 3,4'-bipyrazoles through a series of reactions involving microwave irradiation and cyclocondensation, leading to compounds with potential supramolecular assembly applications (Cuartas et al., 2017). The study showcases the molecular structures of the intermediates and final products, indicating the versatility of the parent compound in generating structurally diverse molecules.
Photophysical Studies
Another application involves photophysical studies, where "3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" demonstrates varying photophysical properties across different solvents. These properties are crucial for understanding solvent effects on molecular behavior, which can be applied in the development of new photoluminescent materials or in the study of molecular interactions (Singh et al., 2013).
Antimicrobial Applications
Derivatives synthesized from the parent compound have shown promising antimicrobial activities. For example, novel 1,2,3-triazolyl pyrazole derivatives have been synthesized and tested for their antimicrobial properties, highlighting the potential use of these compounds in developing new antibacterial and antifungal agents (Bhat et al., 2016).
Synthetic Methodologies
The compound has also been utilized in various synthetic methodologies to create novel heterocyclic compounds with potential biological and pharmaceutical applications. These methodologies include reactions under basic conditions, Vilsmeier–Haack reactions, and cyclocondensation reactions, demonstrating the compound's role as a versatile building block in organic synthesis (Xu & Shi, 2011).
Heterocyclic Moieties and Schiff Bases
Furthermore, the compound has been used to synthesize heteroaryl pyrazole derivatives and Schiff bases of chitosan, showing significant antimicrobial activity. This indicates its utility in designing compounds for biological applications and material science (Hamed et al., 2020).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-11(9(7-15)6-13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFJPBPPKSJMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1-methyl-1h-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
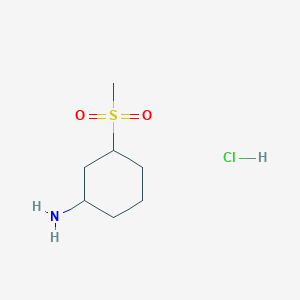
![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
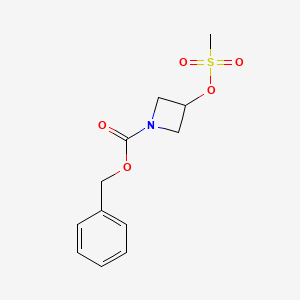
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
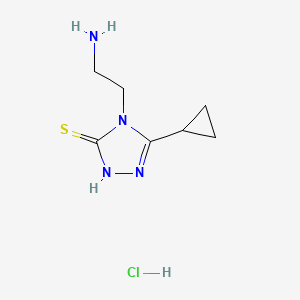
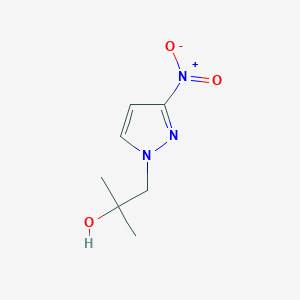
![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

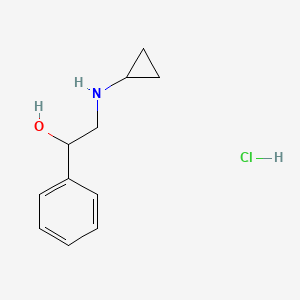
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)
